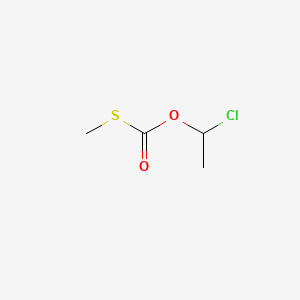
tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate
概述
描述
tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate: is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields of research and industry. The compound consists of a tert-butyl group, a bromopyridinyl moiety, and a methylcarbamate group, which together contribute to its distinct chemical properties and reactivity.
准备方法
The synthesis of tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position.
Carbamoylation: The bromopyridine intermediate is then reacted with tert-butyl isocyanate to form the carbamate linkage.
Methylation: Finally, the compound is methylated to introduce the N-methyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases or acids for substitution reactions. The major products formed depend on the specific reagents and conditions used.
科学研究应用
tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinyl moiety can form hydrogen bonds and hydrophobic interactions with target proteins, while the carbamate group can participate in covalent bonding or reversible interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar compounds to tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate include:
tert-butyl N-(6-chloropyridin-2-yl)-N-methylcarbamate: Similar structure but with a chlorine atom instead of bromine.
tert-butyl N-(6-fluoropyridin-2-yl)-N-methylcarbamate: Similar structure but with a fluorine atom instead of bromine.
tert-butyl N-(6-iodopyridin-2-yl)-N-methylcarbamate: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and the properties imparted by the bromine atom, which can influence its interactions and applications in various fields.
属性
分子式 |
C11H15BrN2O2 |
|---|---|
分子量 |
287.15 g/mol |
IUPAC 名称 |
tert-butyl N-(6-bromopyridin-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)9-7-5-6-8(12)13-9/h5-7H,1-4H3 |
InChI 键 |
OOPDICQLTIZXEC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C)C1=NC(=CC=C1)Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8578358.png)
![7-(4-methylpyridin-3-yl)-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B8578365.png)
![1-(4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8578366.png)


![2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B8578386.png)

![2-[2-(Trifluoromethyl)benzamido]pyridine-3-carboxamide](/img/structure/B8578398.png)





